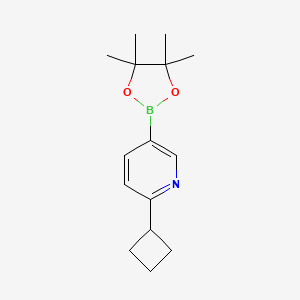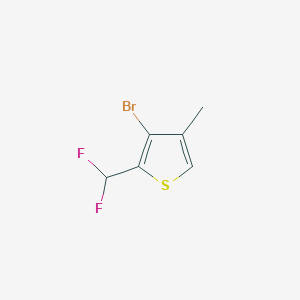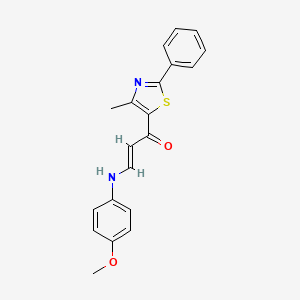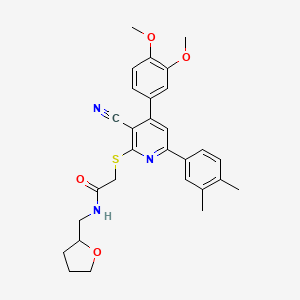
2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a related compound with the CAS Number: 1360914-08-4 . It has a molecular weight of 182.07 and its InChI Code is 1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 .
Synthesis Analysis
While specific synthesis methods for “2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” were not found, a related compound “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is known to be synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s worth noting that arylboronic acids and esters, which include compounds like this, are used for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is known to be a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
The synthesis of complex chemical structures often involves the use of specific compounds as building blocks or intermediates. For example, studies have detailed the synthesis and characterization of heteroleptic cyclometalated complexes, demonstrating the importance of ancillary ligands in color tuning for applications in light-emitting devices and biological labeling (Stagni et al., 2008). Such research underscores the role of precisely engineered compounds in developing materials with desirable photophysical properties.
Molecular Structure Analysis
The detailed analysis of molecular structures through techniques like X-ray diffraction and DFT studies reveals the physicochemical properties of compounds. For instance, studies on boric acid ester intermediates have shown how structural confirmation and conformational analyses can lead to a deeper understanding of molecular reactivity and stability (Huang et al., 2021). These insights are crucial for the rational design of new compounds with tailored properties.
Catalysis and Reaction Mechanisms
Compounds featuring boronic acid groups have been identified as catalysts in [2 + 2] photodimerization reactions, showcasing their utility in directing covalent bond formation (Campillo-Alvarado et al., 2018). Such studies not only highlight the functional versatility of these compounds but also their potential in facilitating environmentally friendly chemical syntheses.
Supramolecular Chemistry
The construction of supramolecular structures and the exploration of their responsive behaviors under various stimuli are key areas of interest in modern chemistry. Compounds with pyridine groups have been utilized to form environmentally responsive pseudorotaxanes, demonstrating their capability to undergo reversible transformations in response to external factors like pH and temperature (Gong et al., 2011).
Safety and Hazards
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
2-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(17-10-12)11-6-5-7-11/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEDOUUYDZGFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)

methanone](/img/structure/B2863285.png)
![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)





![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)
![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)
![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)
